Furosemide-d5

概要

説明

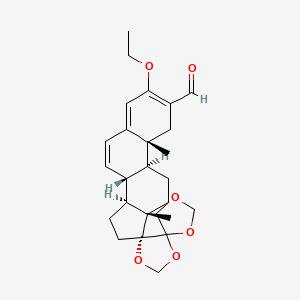

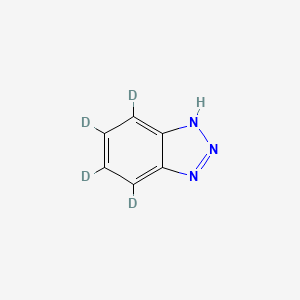

Furosemide-d5 is a deuterium-labeled analogue of furosemide, a potent loop diuretic widely used in medical treatments. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of furosemide without altering its biological activity .

科学的研究の応用

Furosemide-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of furosemide in biological systems.

Drug Development: Helps in understanding the drug’s interaction with various biological targets.

Medical Research: Used in studies related to congestive heart failure, hypertension, and edema.

Industrial Applications: Employed in the development of new diuretic drugs and in the study of ion transport mechanisms

作用機序

Furosemide-d5 exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The deuterium labeling does not alter this mechanism but allows for detailed study of the drug’s pharmacokinetics .

Safety and Hazards

Furosemide may cause other serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; ringing in your ears, hearing loss; muscle spasms or contractions; pale skin, easy bruising, unusual bleeding; high blood sugar - increased thirst, increased urination, dry mouth, fruity breath odor; kidney problems - swelling, urinating less, feeling tired or short of breath signs of liver or pancreas problems - loss of appetite, upper stomach pain (that may spread to your back), nausea or vomiting, dark urine, jaundice (yellowing of the skin or eyes); or signs of an electrolyte imbalance - increased thirst or urination, constipation, muscle weakness, leg cramps, numbness or tingling, feeling jittery, fluttering in your chest .

生化学分析

Biochemical Properties

Furosemide-d5 interacts with various enzymes and proteins, primarily the NKCC2 in the kidneys . By inhibiting NKCC2, this compound blocks the reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle . This action enhances the excretion of water from the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering electrolyte reabsorption from the kidneys . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the renal sympathetic nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically NKCC2, leading to enzyme inhibition . This interaction results in changes in gene expression and ultimately increases the excretion of Na+ and water by the kidneys .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has a fast onset and short duration of action . Repetitive administration of this compound induces short-term (braking phenomenon, acute diuretic resistance) and long-term (chronic diuretic resistance) adaptations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in healthy dogs, a dose of this compound administered at 2.5 mg/kg, IM, results in maximal natriuresis . Higher doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate water and electrolyte balance in the body . It interacts with enzymes such as NKCC2 and affects metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the organic anion transporter-1 (OAT1), which allows it to enter the proximal tubular lumen .

Subcellular Localization

The subcellular localization of this compound is primarily in the kidneys, where it interacts with NKCC2 in the thick ascending limb of the loop of Henle . This localization affects its activity and function, leading to increased diuresis and natriuresis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of furosemide-d5 typically involves the deuteration of furosemide. One common method includes the reaction of furosemide with deuterated reagents under controlled conditions. For instance, furosemide can be reacted with deuterated sulfuric acid in the presence of a deuterated solvent to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize the yield and purity of this compound, which is then purified using techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

Furosemide-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under basic conditions.

Major Products

類似化合物との比較

Similar Compounds

Furosemide: The non-deuterated form, widely used as a diuretic.

Torsemide: Another loop diuretic with a similar mechanism of action.

Bumetanide: A potent loop diuretic with a different chemical structure but similar pharmacological effects.

Uniqueness

Furosemide-d5 is unique due to its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This labeling allows researchers to distinguish between the administered drug and its metabolites, providing insights into the drug’s behavior in the body .

特性

IUPAC Name |

4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661989 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189482-35-6 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of Furosemide-d5 in the context of the provided research papers?

A: this compound serves as an internal standard in analytical chemistry techniques, specifically in liquid chromatography-mass spectrometry (LC-MS/MS), to quantify Furosemide in biological samples. [, ] This approach enhances the accuracy and reliability of Furosemide measurements by correcting for variations during sample preparation and analysis. [, ]

Q2: Why is accurate quantification of Furosemide in biological samples crucial, as highlighted in the research?

A: Accurate Furosemide quantification is essential for several reasons. Firstly, it's crucial for understanding the pharmacokinetics of the drug, including its absorption, distribution, metabolism, and excretion in various species like camels [] and horses. [] This knowledge helps determine appropriate dosages and withdrawal times for different applications, including racing. [, ] Secondly, regulatory bodies in horse racing rely on serum Furosemide concentration limits to ensure fair competition, as Furosemide can mask the presence of other substances. [] Accurate quantification methods are vital for upholding these regulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)